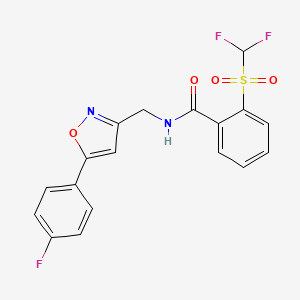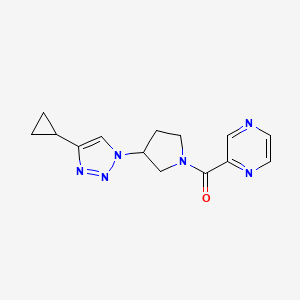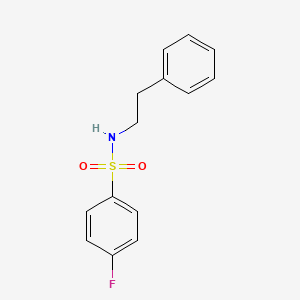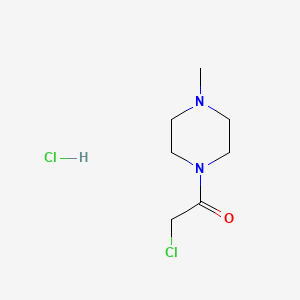
2-((difluoromethyl)sulfonyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((difluoromethyl)sulfonyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C18H13F3N2O4S and its molecular weight is 410.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluoroalkylative Aryl Migration
Research demonstrates the utility of fluorinated sulfinate salts in synthetic chemistry, particularly in the silver-catalyzed cascade fluoroalkylation/aryl migration/SO2 extrusion of conjugated N-arylsulfonylated amides. This process underscores the importance of fluorinated compounds in developing novel synthetic routes, potentially applicable to the synthesis and modification of complex molecules, including pharmaceuticals and materials science applications (He et al., 2015).
Anti-tumor Activities
Isoxazole compounds, structurally related to the molecule due to the presence of an isoxazole ring, have been synthesized and shown to exhibit significant anti-tumor activities. This suggests that compounds with isoxazole components could be explored further for their potential in cancer therapy (Hao-fei, 2011).
Anti-tubercular Activity
Another study focused on the synthesis and evaluation of novel compounds with sulfamoylphenyl and isoxazolyl groups for anti-tubercular activity. This research indicates the potential utility of such compounds in developing new treatments for tuberculosis, a major global health challenge (Dighe et al., 2012).
Hydrogen Bonding in Molecular Structures
Investigations into the molecular structures of closely related compounds have revealed intricate hydrogen bonding patterns, contributing to our understanding of molecular interactions and stability. This knowledge is crucial for the design of molecules with desired physical and chemical properties for various applications (Sagar et al., 2017).
Antipathogenic Activity
The synthesis and evaluation of thiourea derivatives, including compounds with phenyl and fluorophenyl groups, have demonstrated significant antipathogenic activity. These findings highlight the potential of fluorinated sulfonamide compounds in the development of new antimicrobial agents (Limban et al., 2011).
Properties
IUPAC Name |
2-(difluoromethylsulfonyl)-N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O4S/c19-12-7-5-11(6-8-12)15-9-13(23-27-15)10-22-17(24)14-3-1-2-4-16(14)28(25,26)18(20)21/h1-9,18H,10H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGAGPBXHFXYTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F)S(=O)(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide](/img/structure/B2595495.png)
![3-butyl-7-chloro-2-(3-nitrophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2595496.png)
![N-(2-fluorophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2595497.png)

![2-amino-N-{[(4-methoxyphenyl)carbamothioyl]amino}benzamide](/img/structure/B2595500.png)
![6-Bromo-2-[3-(3-bromophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline](/img/structure/B2595501.png)




![3-Ethoxy-2,3-dihydroimidazo[1,2-a]pyridine-8-carbonitrile hydrochloride](/img/no-structure.png)

![N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]ethanesulfonamide](/img/structure/B2595512.png)
